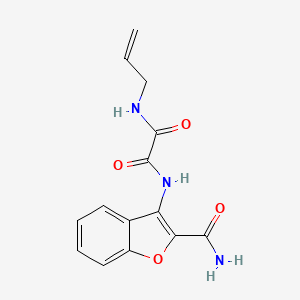
N1-allyl-N2-(2-carbamoylbenzofuran-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-allyl-N2-(2-carbamoylbenzofuran-3-yl)oxalamide is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-allyl-N2-(2-carbamoylbenzofuran-3-yl)oxalamide can be achieved through a combination of directed C–H arylation and transamidation chemistry. The process involves the use of 8-aminoquinoline as a directing group for the C–H arylation reactions, with palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The directing group is then cleaved, and further diversification of the C3-arylated benzofuran products is achieved through a one-pot, two-step transamidation procedure .
Industrial Production Methods: the modularity and efficiency of the synthetic strategy mentioned above make it a promising approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N1-allyl-N2-(2-carbamoylbenzofuran-3-yl)oxalamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific conditions and reagents used in these reactions can vary depending on the desired outcome.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of benzofuran derivatives include palladium catalysts, 8-aminoquinoline, and various aryl and heteroaryl substituents . The reactions typically occur under controlled conditions to ensure high efficiency and yield.
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, C3-arylated benzofuran products can be obtained through directed C–H arylation .
Scientific Research Applications
In chemistry, it can be used as a scaffold for the development of new compounds with diverse biological activities . In biology and medicine, benzofuran derivatives have shown promise as anti-tumor, antibacterial, anti-oxidative, and anti-viral agents . The compound’s unique structure and biological activities make it a valuable candidate for further research and development.
Mechanism of Action
benzofuran derivatives are known to interact with various molecular targets and pathways, contributing to their diverse biological activities . Further research is needed to elucidate the specific mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Uniqueness: this compound is unique due to its specific structure, which includes an allyl group and a carbamoylbenzofuran moiety.
Properties
IUPAC Name |
N'-(2-carbamoyl-1-benzofuran-3-yl)-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-2-7-16-13(19)14(20)17-10-8-5-3-4-6-9(8)21-11(10)12(15)18/h2-6H,1,7H2,(H2,15,18)(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIIENFOGLTOJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
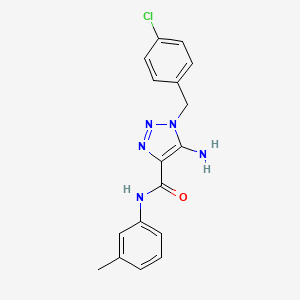
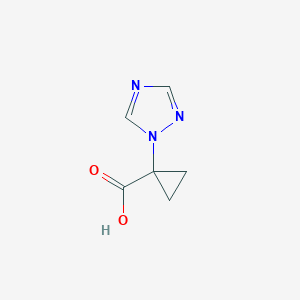
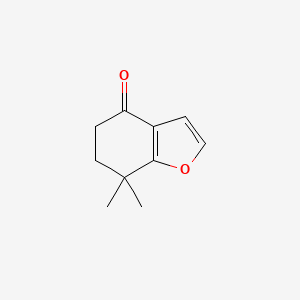
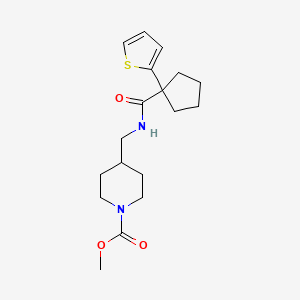
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2422387.png)
![3-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2422388.png)
![1-(4-Methoxy-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B2422389.png)
![2-[(5-Methylthiophen-2-yl)sulfonyl]-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2422390.png)
![N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B2422392.png)
![1-(benzo[d]isoxazol-3-yl)-N-(5-chloro-2-cyanophenyl)methanesulfonamide](/img/structure/B2422393.png)
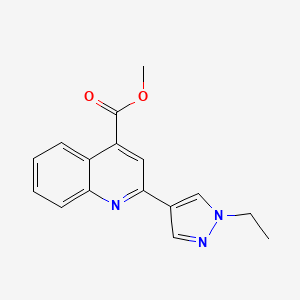
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2422395.png)
![4-(4-Methylphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2422396.png)

